An In-Depth Technical Guide to 2-Cyclopropylbenzoic Acid (CAS 3158-74-5)
An In-Depth Technical Guide to 2-Cyclopropylbenzoic Acid (CAS 3158-74-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylbenzoic acid, with the CAS number 3158-74-5, is an aromatic carboxylic acid characterized by the presence of a cyclopropyl group at the ortho position of the benzoic acid scaffold.[1] This seemingly simple molecule has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a cyclopropyl ring, a small, rigid, and sp³-hybridized carbocycle, into drug candidates can offer substantial benefits. These advantages include enhanced metabolic stability, increased potency, and improved pharmacokinetic properties.[2][3] This technical guide provides a comprehensive overview of 2-cyclopropylbenzoic acid, including its chemical and physical properties, synthesis, spectral characterization, and its emerging role as a valuable building block in the development of novel therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-cyclopropylbenzoic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3158-74-5 | [4] |
| Molecular Formula | C₁₀H₁₀O₂ | [4][5] |
| Molecular Weight | 162.19 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| InChI | InChI=1S/C10H10O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | [4][5] |
| InChI Key | NEWMOJFYPOJQIR-UHFFFAOYSA-N | [4][5] |
| SMILES | C1CC1C2=CC=CC=C2C(=O)O | [5] |
Synthesis of 2-Cyclopropylbenzoic Acid
A robust and widely applicable method for the synthesis of 2-cyclopropylbenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, a 2-halobenzoic acid (such as 2-bromobenzoic acid or 2-iodobenzoic acid) is coupled with cyclopropylboronic acid.[6][7]
The general workflow for this synthesis is depicted in the following diagram:
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the synthesis of 2-cyclopropylbenzoic acid via a Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromobenzoic acid
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Toluene and water (solvents)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
To a reaction vessel, add 2-bromobenzoic acid (1.0 equivalent), cyclopropylboronic acid (1.1 to 1.5 equivalents), and a suitable base such as potassium phosphate (2.0 to 3.0 equivalents).
-
Add the palladium catalyst, for instance, a combination of palladium(II) acetate (e.g., 2-5 mol%) and a phosphine ligand like tricyclohexylphosphine (e.g., 4-10 mol%).[6]
-
Add a suitable solvent system, often a mixture of an organic solvent like toluene and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and an organic solvent like ethyl acetate. Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-cyclopropylbenzoic acid.
Spectral Characterization
The structural confirmation of 2-cyclopropylbenzoic acid is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-cyclopropylbenzoic acid is expected to show characteristic signals for the aromatic protons and the protons of the cyclopropyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns indicative of the ortho-substitution. The cyclopropyl protons will be found in the upfield region, with the methine proton appearing as a multiplet and the methylene protons also as multiplets.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon (δ > 170 ppm), the aromatic carbons (δ 120-150 ppm), and the carbons of the cyclopropyl ring in the upfield region.
A general workflow for the analysis of NMR spectra is outlined below:
Infrared (IR) Spectroscopy
The IR spectrum of 2-cyclopropylbenzoic acid will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will appear around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and cyclopropyl groups will be present around 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-cyclopropylbenzoic acid, the molecular ion peak (M⁺) would be expected at m/z 162. Predicted mass spectrometry data for common adducts are presented in the table below.[5]
| Adduct | m/z |
| [M+H]⁺ | 163.07536 |
| [M+Na]⁺ | 185.05730 |
| [M-H]⁻ | 161.06080 |
Role in Drug Discovery and Development
2-Cyclopropylbenzoic acid serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The cyclopropyl moiety is a bioisostere for other groups and can impart favorable properties to a drug candidate.[1] Benzoic acid and its derivatives are versatile intermediates in the pharmaceutical industry, used in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[8][9][10]
Derivatives of cyclopropyl-containing aromatic compounds have been investigated for a variety of biological activities, including as inhibitors of receptor tyrosine kinases such as VEGFR-2.[3] The rigid nature of the cyclopropyl group can help to lock the molecule into a specific conformation that is favorable for binding to the active site of a biological target.
The general process of utilizing a building block like 2-cyclopropylbenzoic acid in a drug discovery program is illustrated in the following diagram:
While specific biological activity data for 2-cyclopropylbenzoic acid itself is not extensively reported in the public domain, its utility as a synthetic intermediate suggests its incorporation into molecules targeting a range of biological pathways. Further research into the pharmacological profile of its derivatives is warranted.
Conclusion
2-Cyclopropylbenzoic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through modern cross-coupling methodologies like the Suzuki-Miyaura reaction. The presence of the cyclopropyl group offers the potential to enhance the pharmacological properties of derivative compounds. This technical guide provides a foundational understanding of the properties, synthesis, and potential applications of 2-cyclopropylbenzoic acid, intended to support researchers and scientists in the development of new and improved therapeutic agents.
References
- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Cyclopropylbenzoic acid | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - 2-cyclopropylbenzoic acid (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 6. audreyli.com [audreyli.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. preprints.org [preprints.org]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
